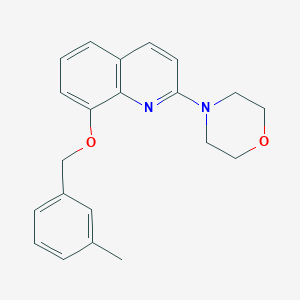

4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine

Description

Properties

IUPAC Name |

4-[8-[(3-methylphenyl)methoxy]quinolin-2-yl]morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-16-4-2-5-17(14-16)15-25-19-7-3-6-18-8-9-20(22-21(18)19)23-10-12-24-13-11-23/h2-9,14H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANGBMBQGCDNQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The morpholine ring can be introduced through nucleophilic substitution reactions, while the 3-methylbenzyl group is often added via etherification reactions using appropriate benzyl halides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and morpholine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-morpholine derivatives exhibit diverse biological activities depending on substitution patterns. Below is a comparative analysis of structurally related compounds, highlighting key differences in substituents, biological targets, and efficacy.

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Position and Activity: C2 Morpholine vs. C4 Morpholine: Morpholine at C2 (e.g., compounds B, 4a–e) is associated with receptor antagonism (e.g., MCH1R) and antimicrobial activity, whereas C4 morpholine derivatives (e.g., compound 11b) exhibit distinct anti-MRSA properties due to nitro and dichloromethyl groups .

Functional Group Impact:

- Chloromethyl (4a–e): Enhances antibacterial/antifungal activity by increasing electrophilicity and membrane permeability .

- Triazole (6a–j): Introduces π-π stacking interactions with biological targets, improving cytotoxicity in cancer cells .

Biological Target Specificity:

- MCH1R Antagonism (Compound B): Requires a C6 amide group alongside C2 morpholine for optimal binding .

- Anti-MRSA (Compound 11b): Dependent on nitro and dichloromethyl groups at C3/C4, suggesting redox-mediated bacterial inhibition .

Research Findings and Data Tables

Table 2: Antimicrobial Activity of 4-(3-(Chloromethyl)quinolin-2-yl)morpholine Derivatives (4a–e)

| Compound | MIC (μg/mL) Against E. coli | MIC (μg/mL) Against S. aureus | MIC (μg/mL) Against C. albicans |

|---|---|---|---|

| 4a | 6.25 | 12.5 | 25 |

| 4b | 3.12 | 6.25 | 12.5 |

| 4c | 1.56 | 3.12 | 6.25 |

| 4d | 0.78 | 1.56 | 3.12 |

| 4e | 0.39 | 0.78 | 1.56 |

Data adapted from Pokalwar et al. (2020), demonstrating enhanced activity with electron-withdrawing substituents .

Table 3: Cytotoxicity of Triazole-Morpholine Hybrids (6a–j)

| Compound | IC50 (μM) Against MCF-7 | IC50 (μM) Against HeLa |

|---|---|---|

| 6b | 12.3 | 15.7 |

| 6c | 9.8 | 11.2 |

| 6d | 8.4 | 10.5 |

| 6e | 7.1 | 9.3 |

| 6h | 5.6 | 7.8 |

Compounds with electron-deficient aryl groups (e.g., 6h: benzonitrile) show superior cytotoxicity due to enhanced DNA intercalation .

Biological Activity

4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine is a synthetic compound belonging to the class of quinoline derivatives. Its unique structural features, including a quinoline core, a morpholine ring, and a 3-methylbenzyl substituent, suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 320.42 g/mol. The compound's structure can be broken down as follows:

- Quinoline Core : Provides a scaffold for biological activity.

- Morpholine Ring : Enhances solubility and may influence receptor binding.

- 3-Methylbenzyl Group : Potentially increases lipophilicity and alters interaction with biological targets.

Biological Activity Overview

Research indicates that quinoline derivatives, including this compound, exhibit various biological activities:

-

Anticancer Properties :

- Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, quinoline derivatives have been shown to disrupt tubulin polymerization, which is critical for cancer cell division .

- In vitro studies have demonstrated that related compounds can exhibit IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

-

Antimicrobial Activity :

- Quinoline derivatives are also being investigated for their antimicrobial properties. The ability to interact with nucleic acids and proteins suggests potential effectiveness against bacterial and viral pathogens.

The mechanism of action for this compound likely involves:

- Disruption of Microtubule Dynamics : Similar compounds have been shown to bind to the colchicine site on β-tubulin, inhibiting microtubule assembly and leading to apoptosis in cancer cells .

- Interaction with DNA : The compound may intercalate into DNA or bind to specific proteins involved in cell cycle regulation.

Case Studies and Research Findings

A review of recent literature highlights several key findings related to the biological activity of quinoline derivatives:

Q & A

Q. What are the key synthetic routes for 4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols starting with halogenated quinoline precursors. A common method includes nucleophilic substitution reactions, where the morpholine ring is introduced via coupling with 2-chloroquinoline derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Solvent polarity and temperature critically impact reactivity: polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while elevated temperatures (80–100°C) accelerate reaction rates . For example, propargylation steps require inert atmospheres (N₂/Ar) to prevent side reactions . Purification via silica gel column chromatography with gradients of ethyl acetate/hexane is standard for isolating high-purity products .

Q. Which spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?

- 1H/13C NMR : Essential for verifying substituent positions (e.g., benzyloxy group at C8, morpholine at C2) and stereochemistry. For instance, the quinoline proton at C2 typically appears as a singlet due to deshielding .

- HRMS : Validates molecular formula accuracy (e.g., [M+Na]+ peaks) .

- TLC/HPLC : Monitors reaction progress and purity (>95% by HPLC with C18 columns and acetonitrile/water mobile phases) .

Q. How does the morpholine ring affect the compound’s physicochemical properties and bioavailability?

The morpholine moiety enhances water solubility via its oxygen atom’s hydrogen-bonding capacity, improving bioavailability compared to non-polar analogs. However, its conformational flexibility may reduce target binding specificity. Comparative studies with piperidine or thiomorpholine analogs show that morpholine-containing derivatives exhibit balanced logP values (~2.5–3.0), optimizing membrane permeability .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding the compound’s biological activity across different assays?

Discrepancies often arise from assay conditions (e.g., pH, serum proteins) or cellular models. To address this:

- Dose-response standardization : Use fixed incubation times and validated cell lines (e.g., HEK293 for receptor studies) .

- Off-target profiling : Employ kinase/GPCR panels to identify non-specific interactions .

- Metabolic stability assays : Liver microsome studies (human/rodent) clarify whether rapid metabolism underlies inconsistent in vitro/in vivo results .

Q. What computational strategies predict the compound’s interactions with biological targets like cholinesterases or kinases?

- Molecular docking : Tools like AutoDock Vina model binding poses with human butyrylcholinesterase (BChE), highlighting key interactions (e.g., quinoline-morpholine stacking with aromatic residues) .

- MD simulations : Assess binding stability over 100-ns trajectories, identifying critical hydrogen bonds (e.g., between the morpholine oxygen and catalytic serine) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for kinase inhibition .

Q. How can reaction steps be optimized to improve scalability and reproducibility?

- Flow chemistry : Continuous-flow systems reduce batch variability in propargylation and coupling steps .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve yields in Ullmann-type couplings for morpholine attachment .

- In-line analytics : PAT (Process Analytical Technology) tools monitor intermediates in real-time, minimizing purification losses .

Q. What are the challenges in designing analogs with improved selectivity for neurodegenerative disease targets?

- Substituent steric effects : Bulkier groups at C8 (e.g., 3-methylbenzyl vs. benzyl) reduce off-target binding to MAO-B while retaining BChE affinity .

- Metabolic soft spots : Introducing electron-withdrawing groups (e.g., fluorine) at C6 blocks cytochrome P450-mediated oxidation, enhancing plasma stability .

- Crystallography : Co-crystal structures with BChE guide rational modifications to the quinoline core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.